Bensulide
Overview
Description
Bensulide is a selective organophosphate herbicide primarily used to control annual grasses and broadleaf weeds in various crops and turfgrass. It is one of the few organophosphate compounds used as an herbicide, while most others serve as insecticides. This compound is applied pre-emergence, meaning it is used before the weed seeds germinate to prevent their growth .
Mechanism of Action
Target of Action
Bensulide is an organophosphate herbicide . Its primary target is the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
This compound functions by inhibiting cell division in meristematic root tissues and seedling growth . It acts as an acetylcholinesterase inhibitor , preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, causing overstimulation of the nervous system .
Biochemical Pathways
This compound’s action affects the biochemical pathway involving acetylcholine. By inhibiting acetylcholinesterase, it disrupts the normal functioning of this pathway, leading to an overabundance of acetylcholine . This can affect various biological processes, including muscle contraction and nerve impulse transmission .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has a low aqueous solubility and is miscible with most common organic solvents . It shows a low to moderate volatility . In liver microsomes, this compound is involved in an NADPH-dependent electron transport pathway
Result of Action
The inhibition of acetylcholinesterase by this compound leads to various molecular and cellular effects. For instance, in zebrafish, exposure to this compound resulted in inhibition of antioxidant enzyme expression and an increase in ROS levels by up to 238.29% . This led to various organ malformations and cytotoxic effects .
Action Environment
This compound is commonly used in agricultural crops and may persist in soil and water systems under certain conditions . Its efficacy and stability can be influenced by environmental factors such as soil composition and pH . There is a low risk of leaching to groundwater, suggesting that it remains relatively stable in the environment .
Biochemical Analysis
Biochemical Properties
Bensulide is a cholinesterase inhibitor . It functions by inhibiting cell division in meristematic root tissues and seedling growth . It interacts with the enzyme acetylcholinesterase, inhibiting its activity .
Cellular Effects
This compound exhibits modest toxicity to fish, but relatively high application rates, especially on various types of turf, can result in exposure that could be of concern . It has a moderate toxicity to humans as well as being a cholinesterase inhibitor and a neurotoxin .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of acetylcholinesterase . This inhibition disrupts the normal functioning of the nervous system, leading to the death of the target organism .
Temporal Effects in Laboratory Settings
This compound may persist in soil and water systems under certain conditions . There is a low risk of leaching to groundwater . More detailed studies on the temporal effects of this compound in laboratory settings are needed.
Dosage Effects in Animal Models
The effects of this compound on animal models have not been extensively studied. It is known that this compound exhibits toxicity to birds, fish, aquatic plants, and honeybees .
Preparation Methods
Bensulide is synthesized through a series of chemical reactions involving phosphorodithioic acid and benzenesulfonamide derivatives. The synthetic route typically involves the reaction of O,O-diisopropyl phosphorodithioate with N-(2-mercaptoethyl)benzenesulfonamide under controlled conditions. The reaction conditions include maintaining specific temperatures and using appropriate solvents to facilitate the reaction .
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets regulatory standards for use as an herbicide .
Chemical Reactions Analysis
Bensulide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorodithioic acid derivatives and benzenesulfonamide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides and sulfones, while hydrolysis produces phosphorodithioic acid derivatives .
Scientific Research Applications
Bensulide has several scientific research applications, including:
Agriculture: this compound is widely used to control weeds in vegetable crops such as carrots, cucumbers, peppers, and melons.
Environmental Studies: Research on this compound includes studying its environmental impact, particularly its persistence in soil and water systems and its potential for leaching into groundwater.
Analytical Chemistry: This compound is used as a reference standard in analytical methods for detecting and quantifying pesticide residues in environmental samples.
Comparison with Similar Compounds
Bensulide is unique among organophosphate herbicides due to its selective pre-emergence activity. Similar compounds include:
Trifluralin: Another pre-emergence herbicide that inhibits cell mitosis in weeds.
Pendimethalin: Used to control annual grasses and broadleaf weeds, similar to this compound.
Oxadiazon: Often combined with this compound in commercial herbicide formulations for enhanced weed control.
Compared to these compounds, this compound is particularly effective in controlling a wide range of weed species and has a relatively low risk of leaching into groundwater .
Properties
IUPAC Name |
N-[2-di(propan-2-yloxy)phosphinothioylsulfanylethyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO4PS3/c1-12(2)18-20(21,19-13(3)4)22-11-10-15-23(16,17)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNIZKPFKNDSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)SCCNS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NO4PS3 | |
Record name | BENSULIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032329 | |
Record name | Bensulide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid; mp = 34 deg C; [ICSC] Colorless or amber liquid above 34.4 deg C; [HSDB] Amber liquid; mp = 33-36 deg C; Supercools and may remain liquid below these temperatures; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |
Record name | Bensulide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3820 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | BENSULIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
157 °C, 315 °F, 157 °C (Open cup), 157 °C o.c. | |
Record name | Bensulide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3820 | |
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Record name | Bensulide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENSULIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 25 mg/L at 25 °C, Solubility at 20 °C: 300 mg/L kerosene; miscible with acetone, ethanol, methyl isobutyl ketone, xylene., Solubility in water, g/100ml at 20 °C: 0.0025 (practically insoluble) | |
Record name | Bensulide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENSULIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.224 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |
Record name | Bensulide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENSULIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.0000008 [mmHg], 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |
Record name | Bensulide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3820 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Bensulide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENSULIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless solid, Colorless liquid or white crystalline solid, Amber solid or super cooled liquid /technical formulation/ | |
CAS No. |
741-58-2 | |
Record name | Bensulide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=741-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bensulide [BSI:ISO] | |
Source | ChemIDplus | |
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Record name | Bensulide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bensulide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.919 | |
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Record name | BENSULIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9882BW2Q2S | |
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Record name | Bensulide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENSULIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
38.4 °C, 34 °C | |
Record name | Bensulide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENSULIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is bensulide and what is its primary use?
A1: this compound (O,O-bis(1-methylethyl) S-[2-[(phenylsulfonyl)amino]ethyl] phosphorodithioate) is a preemergence herbicide widely utilized for controlling weeds in various crops and turfgrass settings. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound work to control weeds?
A2: this compound primarily inhibits root growth, impacting weed seedlings before they emerge. [] While its exact mode of action isn't completely understood, studies suggest it doesn't completely halt mitosis. []
Q3: Which weed species are effectively controlled by this compound?
A3: this compound effectively manages numerous weed species, including but not limited to large crabgrass (Digitaria sanguinalis), smooth crabgrass (Digitaria ischaemum), goosegrass (Eleusine indica), redroot pigweed (Amaranthus retroflexus), Palmer amaranth (Amaranthus palmeri), common purslane (Portulaca oleracea), barnyardgrass (Echinochloa crusgalli), hophornbeam copperleaf (Acalypha ostryifolia), carpetweed (Mollugo verticillata), cutleaf groundcherry (Physalis angulata), and annual bluegrass (Poa annua). [, , , , , , , , , ]
Q4: What is the impact of this compound on established turfgrass species?
A4: Research suggests that this compound exhibits selectivity towards certain turfgrass species. While it effectively controls annual bluegrass in established creeping bentgrass (Agrostis stolonifera) turf with minimal injury, [, , ] repeated applications on bermudagrass (Cynodon dactylon) greens can cause injury, especially during spring root decline. [, ]
Q5: How does the application timing of this compound influence its effectiveness and potential for injury?
A5: this compound is primarily effective when applied preemergence. [, , , ] Its effectiveness can be influenced by the timing of core cultivation in turfgrass settings, although the impact varies depending on the specific turfgrass species. []
Q6: How long do this compound residues persist in the soil?
A6: this compound exhibits a relatively long persistence in soil, with significant residues detectable even after six months. [, ] Factors like soil incorporation depth and application rate can influence its persistence. [, , , ]
Q7: Are there alternative herbicides to this compound for weed control?
A7: Yes, several herbicides can serve as alternatives to this compound, including but not limited to pronamide, dithiopyr, oxadiazon, pendimethalin, halosulfuron, ethalfluralin, and sulfentrazone. [, , , , , ] The choice of herbicide depends on factors such as target weed species, crop tolerance, and application timing.
Q8: What are the safety considerations associated with this compound use?
A8: While this compound is generally considered safe for agricultural use when applied according to label instructions, studies in dogs have shown that oral ingestion of this compound-containing lawn care products can lead to a decrease in plasma cholinesterase activity. [, ]
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